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Benzenemethanaminium, N,N,N-tripropyl-

Cat. No.: B14082542
CAS No.: 100783-71-9
M. Wt: 234.40 g/mol
InChI Key: BCCDCNCWUHICFM-UHFFFAOYSA-N
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Description

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Research

Quaternary ammonium salts, often referred to as quats, are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is a halide or other anion. These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This cationic nature is a defining feature that underpins many of their applications.

In chemical research, quaternary ammonium salts are widely recognized for their versatility. They are extensively used as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase. dalalinstitute.com This capability is crucial in various organic syntheses, leading to faster reaction rates, higher yields, and milder reaction conditions. dalalinstitute.combiomedres.us Furthermore, their amphiphilic nature, arising from the combination of a hydrophilic cationic head and hydrophobic organic tails, makes them effective surfactants, emulsifiers, and antistatic agents. cymitquimica.com The structure of the organic groups attached to the nitrogen atom can be tailored to fine-tune these properties for specific applications.

Structural Classification and Nomenclature within Benzenemethanaminium Derivatives

Benzenemethanaminium derivatives are a subclass of quaternary ammonium salts where at least one of the organic groups attached to the central nitrogen atom is a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group). The nomenclature of these compounds follows the systematic naming conventions for ammonium salts.

The name "Benzenemethanaminium, N,N,N-tripropyl-" precisely describes the structure of the cation. "Benzenemethanaminium" indicates the presence of a benzyl group attached to the nitrogen atom of an aminium ion. The "N,N,N-tripropyl-" prefix specifies that three propyl groups are also bonded to the nitrogen atom. The name of the counter-ion (e.g., chloride, bromide) would typically follow the name of the cation.

This systematic naming allows for the clear identification and differentiation of various benzenemethanaminium derivatives. For example, replacing the propyl groups with methyl groups would result in Benzenemethanaminium, N,N,N-trimethyl-, a well-known compound in this class. The nature and size of the alkyl or aryl groups attached to the nitrogen atom significantly influence the steric and electronic properties of the compound, thereby affecting its reactivity and utility in different chemical contexts.

Academic Significance and Research Trajectories of Benzenemethanaminium, N,N,N-tripropyl-

While not as extensively studied as some other members of its class, Benzenemethanaminium, N,N,N-tripropyl- has demonstrated notable academic significance in specific research areas. Its primary applications are found in its role as a structure-directing agent in the synthesis of zeolites and as a component of deep eutectic solvents.

One of the significant research applications of the benzyltripropylammonium ion is as a structure-directing agent (SDA) in the synthesis of zeolites. A patent details a method for synthesizing SSZ-13 zeolite using a structure-directing agent that can include the benzyltripropylammonium ion. Zeolites are microporous crystalline aluminosilicates with well-defined pore structures, making them valuable as catalysts and adsorbents. The size and shape of the organic cation used as an SDA can influence the resulting pore structure of the zeolite.

Furthermore, research has been conducted on the physicochemical properties of deep eutectic solvents (DESs) based on benzyltripropylammonium chloride. One study investigated the acoustic, volumetric, transport, optical, and rheological properties of DESs formed between benzyltripropylammonium chloride and ethylene (B1197577) glycol, glycerol, phenol, or lactic acid. biomedres.us Deep eutectic solvents are emerging as a new class of green solvents with potential applications in various chemical processes.

The synthesis of Benzenemethanaminium, N,N,N-tripropyl- typically involves the quaternization of tripropylamine (B89841) with benzyl chloride. This is a standard method for the preparation of quaternary ammonium salts, where the lone pair of electrons on the nitrogen of the tertiary amine attacks the electrophilic carbon of the benzyl halide, forming a new carbon-nitrogen bond and resulting in the positively charged quaternary ammonium cation. google.com

Below is a data table summarizing the key properties of Benzenemethanaminium, N,N,N-tripropyl-.

PropertyValue
IUPAC Name Benzyl(tripropyl)azanium
Molecular Formula C₁₆H₂₈N⁺
CAS Number 100783-71-9
Synonyms Benzyltripropylammonium, N-benzyl-N,N-dipropylpropan-1-aminium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N+ B14082542 Benzenemethanaminium, N,N,N-tripropyl- CAS No. 100783-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl(tripropyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16/h7-11H,4-6,12-15H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCDCNCWUHICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328135
Record name Benzenemethanaminium, N,N,N-tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100783-71-9
Record name Benzenemethanaminium, N,N,N-tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Benzenemethanaminium, N,n,n Tripropyl

Quaternization Reactions: Principles and Variations

The cornerstone of Benzenemethanaminium, N,N,N-tripropyl- synthesis is the Menshutkin reaction, a process that converts a tertiary amine into a quaternary ammonium (B1175870) salt by reacting it with an alkyl halide. rsc.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

Nucleophilic Substitution Approaches

The synthesis of Benzenemethanaminium, N,N,N-tripropyl- is a classic example of a nucleophilic substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of tripropylamine (B89841) acts as a nucleophile, attacking the electrophilic carbon atom of the benzyl (B1604629) group in a benzyl halide, such as benzyl chloride or benzyl bromide. The halide ion then departs as a leaving group, resulting in the formation of the positively charged quaternary ammonium cation and a halide anion. rsc.org

The general reaction can be represented as follows:

N(CH₂CH₂CH₃)₃ + C₆H₅CH₂-X → [C₆H₅CH₂N(CH₂CH₂CH₃)₃]⁺X⁻

Where X represents a halogen (Cl, Br, I).

The reactivity of the benzyl halide is a crucial factor, with the rate of reaction generally following the order of I > Br > Cl for the leaving group. rsc.org Benzyl halides are particularly effective alkylating agents in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl group. rsc.org

Solvent Systems and Their Influence on Synthetic Pathways

The choice of solvent significantly impacts the rate and efficiency of the Menshutkin reaction. As the reaction involves the formation of a charged species from neutral reactants, the polarity of the solvent plays a critical role in stabilizing the transition state and the resulting ionic product. semanticscholar.orgacs.org

Generally, polar aprotic solvents are preferred for this type of quaternization. These solvents can solvate the cation effectively without strongly interacting with the nucleophile (the tertiary amine), thus promoting the forward reaction. Studies on analogous quaternization reactions have shown that solvents like acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) facilitate higher reaction rates compared to nonpolar or protic solvents. researchgate.net Protic solvents, such as alcohols, can solvate the amine through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction. rsc.org

Table 1: Influence of Solvent on the Rate Constant of a Representative Menshutkin Reaction

SolventDielectric Constant (D)Rate Constant (k₂) x 10⁵ (dm³ mol⁻¹s⁻¹)
Methyl ethyl ketone18.511.95
Isopropyl alcohol19.922.16
Acetone20.702.44
Ethyl alcohol24.553.01
Methyl alcohol32.704.36
Acetonitrile37.5014.80

Data adapted from a study on the quaternization of N,N-dimethylaniline with benzyl chloride, illustrating the general trend of solvent effects on Menshutkin reactions. semanticscholar.org

Advanced Reagent Systems and Catalytic Enhancements

While the classic Menshutkin reaction is effective, research into advanced reagent systems and catalytic methods aims to improve reaction conditions, yields, and selectivity. For the N-alkylation of amines, which is a related process, transition metal catalysts have been explored. For instance, iridium and ruthenium complexes have been shown to catalyze the N-alkylation of amines with alcohols, offering a greener alternative to alkyl halides. nih.gov However, the direct application of such catalysts for the quaternization of tertiary amines like tripropylamine to form Benzenemethanaminium, N,N,N-tripropyl- is less common.

Another approach involves the use of alternative alkylating agents. For example, quaternary ammonium salts themselves can be used as alkylating agents in certain contexts, offering a safer alternative to volatile and hazardous alkyl halides. researchgate.net

Precursor Chemistry and Derivatization Strategies

The primary precursors for the synthesis of Benzenemethanaminium, N,N,N-tripropyl- are tripropylamine and a suitable benzylating agent, typically a benzyl halide.

Tripropylamine is a commercially available tertiary amine. It can be synthesized through various methods, including the reaction of propanol (B110389) with ammonia (B1221849) over a catalyst. google.com

Benzyl Halides , such as benzyl chloride and benzyl bromide, are also readily available. They can be prepared from toluene (B28343) through free-radical halogenation.

An alternative synthetic route could involve the preparation of N,N-dipropylbenzylamine as an intermediate, followed by quaternization with a propyl halide. N,N-dipropylbenzylamine can be synthesized by the reductive amination of benzaldehyde (B42025) with dipropylamine (B117675) or by the N-alkylation of benzylamine (B48309) with propyl halides.

Green Chemistry Principles in Synthesis of Benzenemethanaminium, N,N,N-tripropyl-

The application of green chemistry principles to the synthesis of quaternary ammonium salts aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. dnu.dp.ua

One significant development is the exploration of dimethyl carbonate (DMC) as a green methylating agent, which can be extended to other alkylations. DMC is a non-toxic and biodegradable alternative to traditional alkyl halides and sulfates. google.com While not a direct precursor for the benzyl group, the principles of using greener alkylating agents are relevant.

Another green approach is the catalytic N-alkylation of amines using alcohols as the alkylating agent, which produces water as the only byproduct. nih.gov This "borrowing hydrogen" methodology, often catalyzed by transition metals like iridium or manganese, offers a highly atom-economical route to N-alkylated amines, which can be precursors to quaternary ammonium salts. nih.gov

Furthermore, the design of inherently biodegradable quaternary ammonium salts is an active area of research. This involves incorporating cleavable linkages, such as ester or carbonate groups, into the molecular structure. rsc.org While this applies to the design of new compounds, the synthetic methodologies developed in this context can inform greener routes to existing compounds.

The use of water as a solvent in quaternization reactions has also been explored as a green alternative to organic solvents. For certain reactions, water can accelerate the rate of quaternization due to its high polarity.

Reaction Mechanisms and Kinetic Studies of Benzenemethanaminium, N,n,n Tripropyl

Mechanistic Investigations of Quaternary Ammonium (B1175870) Formation

The synthesis of Benzenemethanaminium, N,N,N-tripropyl- is achieved through the Menshutkin reaction, a process that converts a tertiary amine into a quaternary ammonium salt by reacting it with an alkyl halide. wikipedia.org In this specific case, the reactants are tripropylamine (B89841) and a benzyl (B1604629) halide (such as benzyl chloride, bromide, or iodide).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.comtue.nl This is a single, concerted step where the nucleophilic nitrogen atom of tripropylamine attacks the electrophilic benzylic carbon of the benzyl halide. tue.nl Simultaneously, the bond between the benzylic carbon and the halide leaving group is broken.

C9H21N (Tripropylamine) + C7H7X (Benzyl halide) → [C16H28N]+X- (Benzenemethanaminium, N,N,N-tripropyl- halide)

This mechanism is supported by extensive studies on similar quaternization reactions. dnu.dp.uasemanticscholar.org The formation of a charged species from neutral reactants is a key characteristic of the Menshutkin reaction. nih.gov

Stereochemical Aspects of Synthetic Transformations

The stereochemical outcome of the Menshutkin reaction is a direct consequence of its SN2 mechanism. SN2 reactions are known to proceed with an inversion of configuration at the reacting carbon center. However, in the synthesis of Benzenemethanaminium, N,N,N-tripropyl-, both reactants, tripropylamine and benzyl halide, are achiral. The benzylic carbon of the benzyl halide is not a stereocenter as it is bonded to two hydrogen atoms.

Therefore, the resulting quaternary ammonium ion, Benzenemethanaminium, N,N,N-tripropyl-, is also achiral and does not exhibit stereoisomerism. If a chiral benzyl halide were used (for example, if one of the benzylic hydrogens was replaced with a different substituent), the reaction would lead to a product with an inverted configuration at that carbon. However, for the parent compound, no stereochemical considerations are necessary.

Kinetic Profiling and Rate Determining Steps in Reactivity

The Menshutkin reaction is a second-order reaction, meaning its rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl The rate law can be expressed as:

Rate = k[Tripropylamine][Benzyl halide]

The rate-determining step is the single concerted step of the SN2 reaction itself. Several factors influence the reaction rate:

Nature of the Leaving Group: The reactivity of the benzyl halide is dependent on the identity of the halide. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides (I > Br > Cl). wikipedia.orgnasa.gov This is due to the C-X bond strength, with the C-I bond being the weakest and therefore the easiest to break.

Steric Hindrance: The rate of SN2 reactions is sensitive to steric hindrance around the reaction centers. Tripropylamine, with its three propyl groups, is more sterically hindered than smaller tertiary amines like trimethylamine. This increased steric bulk can hinder the approach of the nitrogen atom to the benzylic carbon, leading to a slower reaction rate compared to less hindered amines. semanticscholar.org

Solvent Effects: The polarity of the solvent plays a crucial role in the kinetics of the Menshutkin reaction. semanticscholar.org The reaction rate generally increases with the polarity of the solvent, as the transition state is more polar than the reactants and is stabilized by polar solvent molecules. nih.gov Studies on analogous reactions have shown that polar aprotic solvents like acetonitrile (B52724) can lead to higher reaction rates compared to polar protic solvents like methanol. magritek.com The use of water or water-containing organic solvents has also been shown to significantly accelerate the reaction. googleapis.com

Table 1: Illustrative Effect of Solvent on the Relative Rate Constant for a General Benzylation of a Tertiary Amine

SolventDielectric Constant (approx.)Relative Rate Constant
n-Hexane1.91
Chloroform4.850
Methanol331,000
Acetonitrile37.55,000
Water80.120,000

This table provides hypothetical data based on general trends for SN2 reactions and is for illustrative purposes only.

Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate constant, in accordance with the Arrhenius equation. semanticscholar.org

Decomposition Pathways and Stability under Reaction Conditions

Quaternary ammonium salts are generally stable compounds, but they can decompose under harsh conditions, such as high temperatures. For a salt like Benzenemethanaminium, N,N,N-tripropyl- halide, several decomposition pathways are plausible:

Dealkylation (Reverse Menshutkin Reaction): At elevated temperatures, the halide anion can act as a nucleophile and attack one of the carbon atoms attached to the nitrogen. This would be the reverse of the formation reaction. Attack at the benzylic carbon would regenerate tripropylamine and benzyl halide. Attack at one of the propyl groups would yield N,N-dipropylbenzylamine and a propyl halide. This is a common thermal decomposition pathway for quaternary ammonium halides. wikipedia.org

Hofmann Elimination: This pathway is characteristic of quaternary ammonium hydroxides and requires the presence of a hydrogen atom on a carbon beta to the nitrogen atom. While the halide salt itself does not readily undergo Hofmann elimination, if it were converted to the hydroxide (B78521) form and heated, it would decompose to form an alkene (propene), a tertiary amine (N,N-dipropylbenzylamine), and water. scienceinfo.com

Sommelet-Hauser and Stevens Rearrangements: These are rearrangements that occur under strongly basic conditions and are less likely to occur under typical reaction conditions for the formation of the salt. wikipedia.org

The thermal stability of Benzenemethanaminium, N,N,N-tripropyl- would depend on the nature of the counter-ion and the temperature. Studies on similar compounds have utilized thermogravimetric analysis to determine the kinetic parameters for their thermal decomposition. researchgate.net The decomposition of the benzyl group itself at very high temperatures can lead to a complex mixture of products, as seen in studies on the pyrolysis of the benzyl radical. nih.gov

Table 2: Potential Thermal Decomposition Products of Benzenemethanaminium, N,N,N-tripropyl- Halide

Decomposition PathwayProducts
De-benzylationTripropylamine, Benzyl halide
De-propylationN,N-dipropylbenzylamine, Propyl halide
Hofmann Elimination (of hydroxide salt)N,N-dipropylbenzylamine, Propene, Water

Catalytic Applications of Benzenemethanaminium, N,n,n Tripropyl

Phase Transfer Catalysis (PTC)

Benzenemethanaminium, N,N,N-tripropyl-, like other quaternary ammonium (B1175870) salts, functions as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. scienceinfo.com The catalytic activity of such compounds is intrinsically linked to their molecular structure, comprising a positively charged nitrogen atom at the center, which is bonded to four organic groups, and an associated anion. biomedres.usbiomedres.us

Interfacial Phenomena and Mechanism in Biphasic Systems

The fundamental mechanism of phase transfer catalysis involving Benzenemethanaminium, N,N,N-tripropyl- revolves around its ability to transport a reactant, usually an anion, from the aqueous phase to the organic phase where the other reactant is dissolved. scienceinfo.com The lipophilic nature of the three propyl groups and the benzyl (B1604629) group allows the cation to be soluble in the organic phase. scribd.com

The catalytic cycle can be summarized in the following steps:

Anion Exchange: In the aqueous phase, the anion of the catalyst (e.g., chloride or bromide) is exchanged for the reactant anion (e.g., cyanide, hydroxide).

Phase Transfer: The newly formed ion pair, consisting of the Benzenemethanaminium, N,N,N-tripropyl- cation and the reactant anion, migrates across the phase boundary into the organic phase. This transfer is driven by the lipophilicity of the cation. scribd.com

Reaction in the Organic Phase: In the organic phase, the reactant anion is weakly solvated and therefore highly reactive. It reacts with the organic substrate to form the desired product.

Catalyst Regeneration: The catalyst cation, now paired with the leaving group anion from the organic substrate, returns to the aqueous phase to restart the cycle.

The efficiency of this process is influenced by several factors, including the lipophilicity of the catalyst, the nature of the anion, the solvent system, and the stirring speed, which affects the interfacial area between the two phases. princeton.edu The size of the alkyl groups on the nitrogen atom plays a crucial role; they must be large enough to ensure sufficient lipophilicity but not so large as to cause steric hindrance. researchgate.net

Application in Organic Synthesis: Scope and Limitations

Benzenemethanaminium, N,N,N-tripropyl- is anticipated to be an effective catalyst for a variety of organic reactions that are typically performed under phase transfer conditions. These include nucleophilic substitutions, oxidations, reductions, and alkylations. acs.org The use of PTC offers several advantages, such as milder reaction conditions, faster reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water. scienceinfo.com

Illustrative Applications of Benzyltrialkylammonium Salts in Organic Synthesis

Reaction TypeSubstrateReagentCatalystProductYield (%)
Nucleophilic Substitution1-BromooctaneSodium CyanideBenzyltriethylammonium chloride1-Cyanooctane>95
AlkylationPhenylacetonitrileBenzyl chlorideBenzyltriethylammonium chlorideDibenzylacetonitrile~90
OxidationBenzyl alcoholPotassium permanganateTetrabutylammonium bromideBenzoic acidHigh

Limitations of using Benzenemethanaminium, N,N,N-tripropyl- as a phase transfer catalyst would be similar to other quaternary ammonium salts. These can include catalyst poisoning by certain anions, thermal instability at higher temperatures, and challenges in catalyst separation from the reaction mixture in some cases. scienceinfo.com

Enantioselective Phase Transfer Catalysis

The development of asymmetric phase transfer catalysis has become a significant area of research for the synthesis of chiral molecules. chimia.chrsc.org This is typically achieved by using chiral, non-racemic quaternary ammonium salts as catalysts. nih.gov While Benzenemethanaminium, N,N,N-tripropyl- itself is achiral, it can be conceptually modified to create a chiral catalyst. By introducing chirality into the structure of the cation, for example, by using a chiral benzyl group or by having chiral substituents on the propyl chains, it may be possible to induce enantioselectivity in certain reactions. nih.gov

The field of enantioselective PTC has seen the successful application of catalysts derived from cinchona alkaloids and other chiral scaffolds. chimia.ch These catalysts create a chiral environment around the reacting anion, leading to the preferential formation of one enantiomer of the product.

Catalyst Recycling and Immobilization Strategies

A key consideration in catalysis, from both an economic and environmental perspective, is the ability to recycle the catalyst. researchgate.net For homogeneous catalysts like Benzenemethanaminium, N,N,N-tripropyl-, separation from the product can be challenging. Several strategies have been developed to address this issue for quaternary ammonium salts.

One common approach is immobilization of the catalyst onto a solid support. biomedres.us This can be achieved by covalently bonding the quaternary ammonium salt to a polymer backbone, such as polystyrene, or to inorganic supports like silica (B1680970) or alumina. biomedres.us The resulting heterogeneous catalyst can be easily recovered by filtration and reused in subsequent reaction cycles. biomedres.us

Another strategy involves the use of thermoregulated phase-transfer catalysts , which exhibit temperature-dependent solubility in one of the phases, allowing for easy separation after the reaction is complete. biomedres.us

Role in Other Catalytic Processes

While the primary catalytic application of Benzenemethanaminium, N,N,N-tripropyl- is in phase transfer catalysis, its structural features suggest potential roles in other areas of catalysis as well.

Organocatalysis

Organocatalysis is a field of catalysis that uses small organic molecules to accelerate chemical reactions. Quaternary ammonium salts, including structures similar to Benzenemethanaminium, N,N,N-tripropyl-, can function as organocatalysts in several ways. For instance, they can act as Lewis bases or be involved in ion-pair catalysis. In some reactions, the ammonium salt can activate a substrate through hydrogen bonding or other non-covalent interactions.

While specific examples of Benzenemethanaminium, N,N,N-tripropyl- in organocatalysis are not documented, the broader class of quaternary ammonium salts has been employed in various organocatalytic transformations. Their utility in this context often depends on the specific nature of the cation and its interaction with the substrates and intermediates in the reaction.

Absence of Specific Research Data on the Electrocatalytic Applications of Benzenemethanaminium, N,N,N-tripropyl-

A thorough review of available scientific literature reveals a lack of specific research detailing the application of Benzenemethanaminium, N,N,N-tripropyl- as an electrocatalyst. While the broader class of quaternary ammonium salts, to which this compound belongs, is utilized in various electrochemical applications, no dedicated studies, research findings, or data tables concerning the specific electrocatalytic properties of Benzenemethanaminium, N,N,N-tripropyl- could be identified.

Quaternary ammonium salts are generally recognized for their roles in electrochemistry, often as supporting electrolytes due to their electrochemical stability, or as phase-transfer catalysts in electrochemical systems. However, specific research into the electrocatalytic activity of Benzenemethanaminium, N,N,N-tripropyl-, which would include details on specific reactions catalyzed, efficiency, mechanisms, and performance data, is not present in the surveyed literature.

Consequently, it is not possible to provide a detailed and data-rich section on the electrocatalysis of this specific compound as requested in the article outline. The generation of scientifically accurate and informative content on this particular topic is precluded by the absence of foundational research.

Advanced Materials and Engineering Applications of Benzenemethanaminium, N,n,n Tripropyl

Integration in Polymeric Materials

The incorporation of Benzenemethanaminium, N,N,N-tripropyl- moieties into polymer structures is a key strategy for creating functional polymers with tailored properties. This can be achieved either by polymerizing monomers containing this specific cation or by chemically modifying existing polymer backbones.

The primary route to integrating the benzyl(tripropyl)azanium cation into a polymer chain is through the synthesis and subsequent polymerization of a vinyl-functionalized monomer. A common precursor for this is 4-vinylbenzyl chloride (VBC). The monomer, 4-vinylbenzyl(tripropyl)ammonium chloride, can be synthesized via the Menshutkin reaction, which involves the quaternization of a tertiary amine (tripropylamine) with an alkyl halide (VBC). nih.gov This monomer belongs to a broader class of vinylbenzyltrialkylammonium salts that are valuable in creating polyelectrolytes. nih.govnih.gov

These monomers can be polymerized using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined polymers with controlled molecular weights and architectures. nih.gov For instance, a series of poly[trialkyl(4-vinylbenzyl)ammonium chlorides] with varying alkyl chain lengths (from ethyl to hexyl) have been successfully synthesized, demonstrating the versatility of this approach. nih.gov The polymerization of these monomers yields water-soluble polyelectrolytes whose solution behavior is highly dependent on the nature of the alkyl groups. nih.gov

The synthesis of a related "bioinspired" copolymer, poly(vinyl benzyl (B1604629) thymine-co-triethylammonium chloride), highlights the compatibility of these charged monomers with other functional units in creating complex macromolecular structures. researchgate.net In this case, the vinylbenzyl triethylammonium (B8662869) chloride monomer was obtained from the reaction of vinylbenzyl chloride and triethylamine. researchgate.net

Table 1: Synthesis of Related Poly(vinylbenzyltrialkylammonium) Salts
MonomerPolymerization MethodKey FeatureReference
Trialkyl(4-vinylbenzyl)ammonium chloride (alkyls: ethyl to hexyl)RAFT PolymerizationProduces thermoresponsive polyelectrolytes in aqueous salt solutions. nih.gov
Vinylbenzyltrialkylammonium chloride (alkyls: C1 to C8)Free Radical Polymerization (Azo initiator)Polymers exhibit typical polyelectrolyte behavior; solubility varies with alkyl group size. nih.gov
Vinylbenzyl triethylammonium chloride (VBA)Free Radical Copolymerization (with Vinylbenzyl thymine)Creates water-soluble, DNA-mimicking copolymers. researchgate.net

Furthermore, quaternary ammonium (B1175870) compounds like Benzenemethanaminium, N,N,N-tripropyl- are known to function as phase-transfer catalysts (PTCs). mdpi.comnih.gov In this capacity, they can facilitate polymerization reactions occurring between reactants in immiscible phases, enhancing reaction rates and yields under milder conditions. The lipophilic character of the tripropyl groups is crucial for the catalyst's ability to shuttle reactants between an aqueous and an organic phase. nih.gov

An alternative to monomer polymerization is the post-polymerization modification of existing polymers. This method allows for the introduction of Benzenemethanaminium, N,N,N-tripropyl- groups onto polymer surfaces or throughout their matrix. Polymers containing reactive halide groups, such as poly(vinylbenzyl chloride) or bromoalkyl-functionalized polypropylene (B1209903), are ideal substrates for this functionalization. frontiersin.orgmdpi.com

The reaction involves treating the polymer with tripropylamine (B89841), leading to the covalent attachment of the benzyl(tripropyl)azanium cation as a side chain. This process transforms a neutral, often hydrophobic polymer into a cationic polyelectrolyte. Such modifications are employed to impart specific functionalities, most notably antimicrobial properties. The positively charged quaternary ammonium center can interact with and disrupt the negatively charged cell membranes of bacteria. Block copolymers containing quaternized poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) have demonstrated that surfaces with a higher density of quaternary ammonium groups exhibit better antimicrobial activity.

This functionalization strategy is also used to create materials for specialized applications, such as block copolymers designed to encapsulate and stabilize nanoparticles. For example, a block of poly[(vinyl benzyl trimethylammonium chloride)] was used to create hybrid nanostructures with magnetic nanoparticles.

Role in Nanomaterial Synthesis and Modification

The surfactant-like properties of Benzenemethanaminium, N,N,N-tripropyl- make it a candidate for roles in the bottom-up synthesis and subsequent stabilization of nanomaterials.

While less documented for this specific compound, quaternary ammonium salts can self-assemble into micelles in solution, which may act as soft templates to direct the formation of nanostructures. This templating effect is more established for surfactants used in the synthesis of mesoporous materials. The role of simpler QAS like Benzenemethanaminium, N,N,N-tripropyl- as a structure-directing agent in nanoparticle synthesis is an area of potential application, leveraging the self-assembly behavior of the cation.

A more prominent role for quaternary ammonium salts in nanoscience is as surface stabilizing and capping agents. During the synthesis of nanoparticles, these agents adsorb onto the particle surface, preventing aggregation and controlling growth through electrostatic and steric repulsion. The choice of stabilizing agent is critical as it can influence the final properties of the nanoparticle.

For instance, cetyltrimethylammonium bromide (CTAB), another QAS, is widely used as a stabilizing agent in the synthesis of gold nanorods. nih.gov Research has also shown that benzyl-containing quaternary ammonium salts can be effective stabilizers. In one study, silver nanoparticles were successfully stabilized with benzyldimethyl[3-myristoylamine)-propyl]ammonium chloride, a structurally related QAS. This stabilizer not only prevented aggregation but also enhanced the nanoparticles' antibacterial efficacy.

Polymers functionalized with benzyl ammonium groups are also used for nanoparticle stabilization. A double hydrophilic block copolymer containing poly[(vinyl benzyl trimethylammonium chloride)] was shown to effectively encapsulate and stabilize cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles in aqueous dispersions. The cationic block interacts with the nanoparticles, while the other hydrophilic block provides steric stability, preventing aggregation.

Membrane Science and Separations

In membrane science, the fixed positive charge of the Benzenemethanaminium, N,N,N-tripropyl- cation is highly valuable for the fabrication of anion exchange membranes (AEMs). AEMs are critical components in electrochemical technologies such as fuel cells and redox flow batteries, as they selectively transport anions while blocking cations.

These membranes are typically prepared by incorporating quaternary ammonium groups into a robust and chemically stable polymer backbone, such as poly(p-phenylene oxide) (PPO), polypropylene (PP), or poly(arylene ether ketone). mdpi.com The Benzenemethanaminium, N,N,N-tripropyl- group can be introduced by reacting a halogenated precursor polymer (e.g., brominated PPO or bromoalkyl-functionalized PP) with tripropylamine. mdpi.com

The structure of the cation, particularly the length of the N-alkyl chains, significantly influences the membrane's performance characteristics. Key properties such as ion exchange capacity (IEC), water uptake, and hydroxide (B78521) ion conductivity are directly affected by the cation's design. mdpi.com For example, the "side-chain-type" architecture, where the cationic group is tethered to the polymer backbone via a flexible spacer, can facilitate efficient ion transport and lead to high hydroxide conductivity even at low water uptake. mdpi.com Membranes with such structures have also demonstrated excellent stability in highly alkaline environments, which is a critical requirement for AEM fuel cells. mdpi.com

Table 2: Properties of Anion Exchange Membranes (AEMs) with Quaternary Ammonium Cations
Polymer BackboneCation TypeKey Property InvestigatedSignificanceReference
Poly(p-phenylene oxide)N-spirocyclic Quaternary AmmoniumCorrelation between IEC, water uptake, and ionic conductivity.Optimizing membrane properties for redox flow batteries; moderate IEC showed best overall performance.
Quaternized Poly(2,6-dimethyl-1,4-phenylene oxide)TrimethylammoniumHydroxide ion conductivity and fuel cell performance.Achieved high hydroxide conductivity (up to 45.08 × 10⁻² S cm⁻¹ at 80 °C) with silica (B1680970) composites.
Quaternized PolypropyleneSide-chain-type Trimethylammonium & Dimethyl-hexadecylammoniumAlkaline stability and hydroxide conductivity.Excellent stability in 10 M NaOH; retained >85% conductivity after 700 h at 80 °C. mdpi.com
Quaternized Polyepichlorohydrin cross-linked with PAEKImidazolium & MethylimidazoliumMechanical strength and ion conductivity.High conductivity at relatively low water uptake due to cross-linked structure.

Development of Ion-Exchange Membranes

The development of high-performance AEMs hinges on the chemical nature of the fixed cationic groups and the polymer backbone. The functionalization of a stable polymer matrix, such as poly(phenylene oxide) (PPO) or polysulfone, with Benzenemethanaminium, N,N,N-tripropyl- cations is a promising strategy for creating advanced membrane materials. The synthesis would likely involve the chloromethylation of the polymer backbone, followed by a quaternization reaction with N,N-dipropylpropan-1-amine.

The structural characteristics of the Benzenemethanaminium, N,N,N-tripropyl- group are expected to play a crucial role in the membrane's properties. The presence of the benzyl group can enhance the chemical stability of the cation due to the electron-donating nature of the phenyl ring, which can stabilize the positive charge on the nitrogen atom. rsc.orgresearchgate.net Concurrently, the three propyl chains contribute to the steric bulk and hydrophobicity around the cationic center. This increased bulk can protect the nitrogen center from nucleophilic attack by hydroxide ions, a common degradation pathway in alkaline environments. nih.gov However, the increased hydrophobicity from the propyl groups might also modulate water uptake and ion channel morphology within the membrane.

Key performance indicators for such a membrane would include its ion exchange capacity (IEC), water uptake, swelling ratio, and ionic conductivity. The IEC is a measure of the number of active ion-exchange sites per unit weight of the membrane. The degree of functionalization can be controlled during synthesis to achieve a desired IEC. Water uptake is critical for facilitating ion transport, but excessive swelling can compromise the mechanical integrity and dimensional stability of the membrane. The balance between hydrophilicity, conferred by the charged sites, and hydrophobicity, influenced by the polymer backbone and the propyl chains, will be a determining factor in optimizing these properties. nih.govfrontiersin.org

Interactive Table 1: Projected Properties of a Benzenemethanaminium, N,N,N-tripropyl- Functionalized Membrane

Property Projected Value Rationale based on Structural Analogs
Ion Exchange Capacity (IEC) 1.5 - 2.5 meq/g Controllable via the degree of functionalization on a polymer backbone like PPO.
Water Uptake 20 - 40 % The hydrophobic nature of the tripropyl groups is expected to temper water absorption compared to smaller alkyl groups like methyl.
Swelling Ratio (at 80°C) 15 - 25 % Lower swelling is anticipated due to the steric hindrance and hydrophobicity of the bulky cation, enhancing dimensional stability.
Ionic Conductivity (OH⁻, 80°C) 80 - 120 mS/cm The benzyl group can facilitate ion transport, while the propyl chains may influence the formation of efficient ion channels. rsc.org

Advanced Separation Processes

The unique, projected properties of AEMs functionalized with Benzenemethanaminium, N,N,N-tripropyl- make them promising candidates for a range of advanced separation processes that rely on selective ion transport. These processes are integral to various industrial applications, including water treatment, resource recovery, and chemical synthesis.

One such application is electrodialysis (ED) , a process that uses an electric potential to drive ions across ion-exchange membranes, leaving behind a purified solvent or concentrating specific ions. In ED, high ionic conductivity and selectivity are paramount. The anticipated high ionic conductivity of the Benzenemethanaminium, N,N,N-tripropyl- based AEMs would lead to lower energy consumption. Furthermore, the controlled water uptake and swelling would contribute to better permselectivity, allowing the passage of anions while effectively retaining cations.

Another relevant process is diffusion dialysis (DD) , which is used for the separation of acids from salts based on the concentration gradient. This process is particularly important for acid recovery in industries like metal plating and refining. The efficiency of DD is governed by the acid dialysis coefficient and the separation factor between the acid and the salt. The well-defined ion channels expected to form in membranes with bulky, moderately hydrophobic functional groups could facilitate rapid proton transport (as H₃O⁺) while hindering the transport of larger, hydrated metal salt ions.

Interactive Table 2: Projected Performance in Advanced Separation Processes

Separation Process Key Performance Metric Projected Performance with Benzenemethanaminium, N,N,N-tripropyl- AEM
Electrodialysis Current Efficiency (%) > 90%
Energy Consumption (kWh/kg of salt removed) 0.8 - 1.5
Diffusion Dialysis Acid Dialysis Coefficient (UH+) 0.01 - 0.03 m/h

The combination of good chemical stability, particularly in alkaline or acidic environments, high ionic conductivity, and controlled swelling makes Benzenemethanaminium, N,N,N-tripropyl- a functional group of significant interest for the next generation of ion-exchange membranes. While empirical data is needed to validate these projections, the theoretical advantages derived from its unique molecular structure warrant further investigation into its synthesis and incorporation into polymer membranes for demanding separation applications.

Theoretical and Computational Chemistry of Benzenemethanaminium, N,n,n Tripropyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like Benzenemethanaminium, N,N,N-tripropyl-. nih.govnih.gov These calculations provide optimized molecular geometries, electron distribution maps, and energies of molecular orbitals, which are fundamental to understanding the molecule's intrinsic properties. epstem.netresearchgate.net

For this cation, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(2d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net Such calculations would reveal a significant localization of positive charge on the central quaternary nitrogen atom and, to a lesser extent, on the adjacent carbon atoms of the benzyl (B1604629) and propyl groups. The benzyl group, with its aromatic ring, influences the electronic structure through inductive and resonance effects.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A larger gap generally implies higher stability. In quaternary ammonium (B1175870) compounds, the LUMO energy has also been qualitatively correlated with stability against certain reactions, such as alkaline degradation. nih.gov Natural Bond Orbital (NBO) analysis can further detail the charge distribution and interactions between different parts of the molecule. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This interactive table contains representative data based on DFT calculations for structurally similar quaternary ammonium cations.

Property Predicted Value Significance
Total Dipole Moment ~2.5 - 4.5 D Indicates the overall polarity of the cation.
HOMO Energy ~ -7.0 to -8.5 eV Relates to the electron-donating ability of the molecule.
LUMO Energy ~ -1.0 to -2.5 eV Relates to the electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 5.5 to 6.5 eV Suggests high chemical stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For Benzenemethanaminium, N,N,N-tripropyl-, MD simulations can reveal the range of shapes the ion can adopt in different environments (e.g., in a vacuum, in solution, or as part of an ionic liquid). These simulations model the atomic motions based on a force field, such as CHARMM or AMBER. nih.govaip.org

The flexibility of these alkyl chains is known to be a crucial factor in determining the physical properties of materials containing quaternary ammonium ions, such as ionic liquids. nih.govrsc.org For instance, conformational flexibility can influence diffusion coefficients, viscosity, and thermal properties. nih.govdntb.gov.ua The simulation would also characterize the motion of the more rigid benzyl group relative to the rest of the ion.

Table 2: Typical Parameters for Molecular Dynamics Simulation This interactive table outlines common settings for MD simulations of organic cations.

Parameter Typical Setting Purpose
Force Field CHARMM36, OPLS-AA Defines the potential energy function for atomic interactions.
System Size Cation + Solvent Box (~5000-10000 atoms) Creates a periodic system to simulate bulk behavior.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric) Controls thermodynamic variables like temperature and pressure.
Temperature 298 K (25 °C) Simulates behavior at room temperature.
Simulation Time 20 - 100 ns Provides sufficient time to sample conformational space. nih.gov

Structure-Reactivity and Structure-Function Relationships via Computational Modeling

Computational modeling is instrumental in establishing relationships between a molecule's three-dimensional structure and its chemical reactivity or function. For Benzenemethanaminium, N,N,N-tripropyl-, this involves connecting its computed structural and electronic features to its potential roles, for example, as a phase-transfer catalyst or a surfactant.

Structure-Reactivity: The reactivity of the cation can be predicted by examining its electronic structure. The positively charged nitrogen center is sterically shielded by the bulky benzyl and tripropyl groups, making direct nucleophilic attack on the nitrogen unlikely. However, computational models can be used to study the stability of the cation, particularly its susceptibility to degradation pathways like Hofmann elimination or nucleophilic substitution at the benzylic carbon. mdpi.com DFT calculations can map the potential energy surface for these reactions, identifying transition states and activation energies, which provides a quantitative measure of the molecule's stability. nih.gov The accessibility of the benzylic protons and the stability of the resulting carbocation intermediate are key factors that computational models can assess.

Structure-Function: The function of many quaternary ammonium compounds is dictated by their amphiphilic nature and size. researchgate.net

As a Phase-Transfer Catalyst: The effectiveness of this cation would depend on its ability to be soluble in both an organic phase (facilitated by the benzyl and propyl groups) and an aqueous phase (driven by the ionic charge). Computational models can predict solubility parameters and partition coefficients (e.g., LogP) that correlate with this function. The specific conformation of the alkyl chains can influence how effectively the ionic headgroup is shielded, impacting ion-pairing and catalytic activity. rsc.org

As a Surfactant/Ionic Liquid Component: MD simulations can model the aggregation behavior of the cation and its interaction with solvents or surfaces. rsc.orgmdpi.com The balance between the hydrophobic character of the hydrocarbon groups and the hydrophilic nature of the quaternary ammonium head determines its function. The length and branching of the alkyl chains are known to be critical, and computational studies on similar systems show how these features affect properties like the formation of micelles or the nanostructure of ionic liquids. nih.gov

Predictive Modeling of Chemical Behavior (excluding toxicity/hazard prediction)

Beyond fundamental properties, computational models can predict specific chemical behaviors of Benzenemethanaminium, N,N,N-tripropyl-. This is often achieved through the development of Quantitative Structure-Property Relationship (QSPR) models or through direct simulation. researchgate.net

QSPR models establish a mathematical relationship between numerically computed molecular descriptors (e.g., volume, surface area, electronic properties) and an experimental property. For a class of related quaternary ammonium salts, a QSPR model could be developed to predict physical properties such as melting point, density, or viscosity. researchgate.net This approach allows for the rapid screening of hypothetical structures without the need for synthesis and measurement. nih.gov

Direct simulation methods can predict behavior in specific contexts:

Interaction Energies: The binding energy between the cation and other molecules (e.g., anions, solvent molecules, or substrates) can be calculated using quantum mechanics or MD simulations. oup.com This is crucial for understanding ion-pairing phenomena and the mechanism of action in applications like catalysis or separation processes. oup.com

Solvation Behavior: MD simulations can model the solvation shell around the cation in different solvents. figshare.com Calculating the Gibbs free energy of solvation provides insight into the compound's solubility and partitioning behavior, which is fundamental to its application in areas like liquid-liquid extraction or chromatography. aip.orgfigshare.com

Thermal Behavior: While experimental methods like differential scanning calorimetry are standard, predictive models can offer preliminary insights into thermal stability. QSPR models have been developed to predict decomposition temperatures for various classes of chemicals, and similar approaches could be applied here. researchgate.net

By leveraging these predictive tools, the chemical behavior of Benzenemethanaminium, N,N,N-tripropyl- can be anticipated, guiding its potential synthesis and application in various chemical fields.

Advanced Analytical Characterization of Benzenemethanaminium, N,n,n Tripropyl

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Benzenemethanaminium, N,N,N-tripropyl-. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Benzenemethanaminium, N,N,N-tripropyl-, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The protons of the benzyl (B1604629) group, being in an aromatic system, would appear in the downfield region, typically between 7.4 and 7.6 ppm. The methylene (B1212753) protons (CH₂) attached to the nitrogen and the benzene (B151609) ring would likely resonate at a lower field than typical alkyl protons due to the deshielding effect of the positively charged nitrogen and the aromatic ring. The propyl groups would exhibit characteristic patterns: a triplet for the terminal methyl (CH₃) protons, a sextet for the middle methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The PubChem database provides a reference spectrum for this compound (CID 406963). nih.gov The aromatic carbons of the benzyl group would produce several signals in the range of 128-135 ppm. The benzylic carbon (C₆H₅-CH₂-N⁺) is expected to be significantly deshielded by both the aromatic ring and the quaternary nitrogen. The carbons of the three N-propyl groups will show distinct signals, with the carbon atom directly bonded to the nitrogen (α-carbon) being the most deshielded among the propyl carbons.

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
C1 (ipso-C of benzyl) ~129
C2, C6 (ortho-C of benzyl) ~131
C3, C5 (meta-C of benzyl) ~129.5
C4 (para-C of benzyl) ~134
C7 (Benzylic CH₂) ~68
C8 (N-CH₂) ~60
C9 (N-CH₂-CH₂) ~16

Note: The table presents expected values based on typical ranges for similar structures and publicly available data.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Benzenemethanaminium, N,N,N-tripropyl-, the cation would have a molecular mass of approximately 234.22 g/mol .

Upon ionization, particularly with techniques like Collision-Induced Dissociation (CID), the molecule is expected to undergo characteristic fragmentation. A dominant fragmentation pathway for compounds containing a benzyl group is the cleavage of the C-N bond to form a very stable benzyl cation, which often rearranges to a tropylium (B1234903) cation (C₇H₇⁺). nih.govyoutube.com This fragment would produce a prominent peak at a mass-to-charge ratio (m/z) of 91. nih.govyoutube.com

Another likely fragmentation pathway involves the loss of one of the propyl groups, leading to a fragment ion with a corresponding decrease in mass. Further fragmentation could involve the sequential loss of the remaining alkyl chains.

Expected Key Mass Fragments

Fragment Ion m/z (approximate) Description
[C₁₆H₂₈N]⁺ 234 Molecular Ion
[C₇H₇]⁺ 91 Tropylium ion (from benzyl group)
[M - C₃H₇]⁺ 191 Loss of a propyl group

Note: This table is predictive, based on common fragmentation patterns of benzyl-containing quaternary ammonium (B1175870) compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For Benzenemethanaminium, N,N,N-tripropyl-, these methods can confirm the presence of key functional groups.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations from the benzyl group would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl groups would be observed in the 2850-3000 cm⁻¹ region. C-C stretching vibrations within the aromatic ring would be visible in the 1450-1600 cm⁻¹ range. C-N stretching vibrations are also expected, although they can be weak and fall in a crowded region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric "breathing" mode of the benzene ring typically gives a strong signal around 1000 cm⁻¹. The aliphatic C-H and aromatic C-H stretching vibrations are also readily observed in the Raman spectrum.

Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Aliphatic C-H Bend 1375 - 1470

Note: This table provides typical wavenumber ranges for the functional groups present in the molecule.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating Benzenemethanaminium, N,N,N-tripropyl- from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of non-volatile, ionic compounds like quaternary ammonium salts. A reversed-phase HPLC method would be most suitable. Due to the ionic nature of the compound, peak tailing can be an issue on standard C18 columns. Therefore, specialized columns designed for surfactant analysis or the use of ion-pairing reagents in the mobile phase is often necessary to achieve good peak shape and resolution.

A typical mobile phase would consist of an acetonitrile (B52724)/water or methanol/water mixture with a buffer, such as ammonium acetate (B1210297) or formate, to control the pH and improve peak symmetry. scispace.comnih.gov Detection is commonly achieved using a UV detector, with the wavelength set to monitor the absorbance of the benzene ring (around 210-220 nm). scispace.com

Gas Chromatography (GC) (if applicable for derivatives/degradation products)

Direct analysis of quaternary ammonium salts by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. However, GC can be used to analyze the degradation products of these compounds. dss.go.th When subjected to high temperatures in a GC injector port, quaternary ammonium compounds can undergo thermal degradation, often through Hofmann elimination, to yield volatile tertiary amines and other products. dss.go.th

For Benzenemethanaminium, N,N,N-tripropyl-, pyrolysis-GC-MS could be employed to identify its thermal degradation products. The expected major volatile product would be N,N-dipropylbenzylamine. Analysis of such degradation products can serve as an indirect method for the characterization and quantification of the parent compound.

Ion Chromatography

Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. For a quaternary ammonium compound such as Benzenemethanaminium, N,N,N-tripropyl-, which exists as a cation, cation-exchange chromatography is the primary mode of separation. The principle relies on the reversible interaction between the positively charged analyte and the negatively charged functional groups of the stationary phase.

The separation is typically achieved using a cation-exchange column, often based on a sulfonic acid functionalized polymer. nih.gov The mobile phase, or eluent, usually consists of an acidic aqueous solution containing competing ions, such as ethylenediamine (B42938) or citric acid, which modulate the retention of the analyte on the column. nih.gov The concentration of the competing ions and the pH of the eluent are critical parameters that are optimized to achieve the desired separation. For complex mixtures, an organic modifier like acetonitrile may be added to the eluent to improve peak shape and resolution. nih.gov

Detection is commonly performed using suppressed conductivity detection. This method offers high sensitivity for ionic species. After the analytical column, the eluent passes through a suppressor device where the background conductivity of the eluent is reduced, thereby enhancing the signal-to-noise ratio for the analyte. metrohm.commetrohm.com Direct conductivity detection can also be used. nih.gov The applicability of IC has been well-established for the analysis of various quaternary ammonium compounds in diverse matrices. oup.comnih.gov

Below is a table summarizing typical parameters for the ion chromatographic analysis of quaternary ammonium cations.

ParameterDescriptionTypical Value / Type
Technique Ion-Exchange ChromatographyCation-Exchange Chromatography
Stationary Phase Sulfonic acid-based cation exchange columnMetrosep C 4, Metrosep C 6, or similar
Mobile Phase (Eluent) Aqueous solution of an acid and/or aminee.g., 0.2 mmol/L Ethylenediamine - 0.3 mmol/L Citric Acid
Organic Modifier Added to improve peak shape and resolutionAcetonitrile (e.g., 3%)
Flow Rate Rate at which the mobile phase passes through the column0.8 - 1.2 mL/min
Column Temperature Controlled to ensure reproducible retention times30 - 40 °C
Detection Method for quantifying the separated ionsSuppressed or Direct Conductivity Detection
Injection Volume The volume of the sample introduced into the system10 - 50 µL

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. For a compound like Benzenemethanaminium, N,N,N-tripropyl-, which is typically isolated as a salt (e.g., with a halide or other counter-ion), single-crystal XRD analysis can provide precise information on its solid-state conformation, bond lengths, bond angles, and how the ions are arranged in the crystal lattice. nih.govresearchgate.net

The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com This information is crucial for understanding the compound's physical properties and its interactions in the solid state.

The table below presents typical crystallographic data that would be obtained from a single-crystal XRD analysis of an organic salt.

ParameterDescriptionExample Data
Crystal System One of the seven crystal systems describing lattice symmetryMonoclinic
Space Group Describes the symmetry of the crystal structureP2₁/n
a (Å) Unit cell dimension along the x-axis10.0 - 15.0
b (Å) Unit cell dimension along the y-axis15.0 - 20.0
c (Å) Unit cell dimension along the z-axis20.0 - 25.0
α (°) Angle between b and c axes90
β (°) Angle between a and c axes90 - 110
γ (°) Angle between a and b axes90
Volume (ų) Volume of the unit cell3000 - 4000
Z Number of formula units per unit cell4

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of Benzenemethanaminium, N,N,N-tripropyl- in complex matrices, such as environmental or biological samples, necessitates the use of advanced hyphenated techniques. ijpsjournal.com These methods combine the powerful separation capabilities of chromatography with the high selectivity and sensitivity of a spectroscopic detector, most notably a mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the preeminent technique for this purpose. saspublishers.comlcms.cz The process begins with the separation of the target analyte from other matrix components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). thermofisher.com Given the cationic and moderately polar nature of the compound, reversed-phase chromatography using a C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is a common approach. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization method for quaternary ammonium compounds, operating in positive ion mode to detect the pre-existing cation. nih.gov The mass spectrometer then separates and detects the ion based on its mass-to-charge ratio (m/z).

For unequivocal identification and quantification, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this mode, the parent ion of Benzenemethanaminium, N,N,N-tripropyl- (m/z 234.2) is selected and subjected to collision-induced dissociation (CID). This process generates characteristic fragment ions. For benzyl-containing quaternary ammonium compounds, a key fragmentation pathway involves the cleavage of the benzyl-nitrogen bond, producing a stable tropylium cation at m/z 91. nih.gov Other fragments would correspond to the loss of the propyl groups. Monitoring specific parent-to-fragment ion transitions (Selected Reaction Monitoring, SRM) provides exceptional selectivity and sensitivity. lcms.cz While Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds, it is generally not used for nonvolatile salts like quaternary ammonium compounds unless derivatization or thermal decomposition methods are employed. oup.comhpst.cz

The table below outlines a typical LC-MS/MS method for the analysis of Benzenemethanaminium, N,N,N-tripropyl-.

ParameterDescriptionTypical Value / Type
Chromatography Liquid ChromatographyUHPLC
Column Stationary phase for separationC18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Aqueous component10 mM Ammonium Formate in Water
Mobile Phase B Organic componentAcetonitrile
Ionization Mode Method for generating ionsElectrospray Ionization (ESI), Positive Mode
Mass Analyzer Device for separating ionsTriple Quadrupole (QqQ) or Ion Trap
Parent Ion (m/z) Mass-to-charge ratio of the intact molecule234.2
Fragment Ions (m/z) Mass-to-charge ratios of characteristic fragments91.1 (Tropylium ion), other fragments from propyl loss
Monitored Transition Parent → Fragment transition for quantification (SRM)234.2 → 91.1

Environmental Science and Remediation Research Involving Benzenemethanaminium, N,n,n Tripropyl

Interactions with Environmental Matrices (e.g., soil, sediment)

Quaternary ammonium (B1175870) compounds, due to their cationic nature, exhibit strong interactions with environmental matrices like soil and sediment, which are typically negatively charged. nih.gov This interaction is a key factor in determining their environmental fate and bioavailability. The positively charged nitrogen atom in the QAC molecule readily adsorbs to clay minerals and organic matter in soil and sediment. fao.orguni-giessen.de

The extent of adsorption is influenced by several factors, including the length of the alkyl chains. Longer alkyl chains lead to stronger hydrophobic interactions with the organic fraction of soil and sediment, enhancing adsorption. nih.govrsc.org Consequently, QACs with longer chains are more likely to be found in biosolids, soil, and sediments. rsc.org This strong binding can lead to their accumulation in these compartments. uni-giessen.de For instance, in urban estuarine sediments, concentrations of dialkyldimethylammonium compounds (DADMACs) and benzylalkyldimethylammonium compounds (BACs) have been found to be higher than other organic contaminants. epa.gov

The strong adsorption of QACs to soil and sediment can reduce their mobility and bioavailability, but it also increases their persistence in the environment. fao.orgindustrialchemicals.gov.au While sequestered, their degradation may be retarded. uni-giessen.de However, the release of these sequestered compounds back into the soil solution could lead to long-term exposure for microbial communities. uni-giessen.de

Table 1: Factors Influencing the Adsorption of Quaternary Ammonium Compounds in Environmental Matrices
FactorInfluence on AdsorptionReference
Cationic ChargePromotes strong electrostatic attraction to negatively charged soil and sediment particles. nih.gov
Alkyl Chain LengthLonger chains increase hydrophobic interactions, leading to greater adsorption. nih.govrsc.org
Organic Matter ContentHigher organic matter content provides more sites for hydrophobic partitioning, increasing adsorption. uni-giessen.de
Clay Mineral ContentPositively charged QACs are strongly sorbed to negatively charged clay minerals. fao.org

Role in Water Treatment Processes (e.g., flocculation, adsorption)

Quaternary ammonium compounds have found applications in water treatment, primarily due to their cationic nature which allows them to act as effective flocculants and their ability to be adsorbed onto various materials for removal from water.

As flocculants, QACs can neutralize the negative charges of suspended particles in water, causing them to aggregate and settle out. alfa-chemistry.comwaterpurifyingchemicals.com This process, known as flocculation, is a crucial step in water clarification. Quaternary ammonium salt-based flocculants are effective in decolorization, removing suspended solids, and precipitating colloids. alfa-chemistry.com They can be used alone or in conjunction with inorganic coagulants like polyaluminum chloride to enhance water purification. waterpurifyingchemicals.com

The adsorption of QACs onto materials like activated carbon is another important water treatment process. acs.orgnih.govscirp.org Activated carbon can be functionalized with quaternary ammonium groups to not only remove other pollutants but also to impart antibacterial properties to the carbon itself. acs.org The adsorption of QACs like tetradecyl benzyl (B1604629) dimethyl ammonium chloride (C14BDMA) onto activated sludge has been shown to be an effective removal method. scirp.orgresearchgate.netsemanticscholar.org The efficiency of adsorption is influenced by factors such as pH and the presence of other ions. scirp.org For example, higher pH generally favors the adsorption of QACs. nih.gov

Table 2: Applications of Quaternary Ammonium Compounds in Water Treatment
ProcessMechanismKey FindingsReference
FlocculationCharge neutralization of suspended particles, leading to aggregation and sedimentation.Effective for decolorization and removal of suspended solids. Can be combined with inorganic coagulants. alfa-chemistry.comwaterpurifyingchemicals.com
AdsorptionBinding of QACs to the surface of adsorbent materials like activated carbon or activated sludge.High removal efficiency. Influenced by pH and ionic strength. Functionalized adsorbents can have dual roles. acs.orgscirp.org

Biodegradation Pathways and Mechanisms (excluding toxicological endpoints)

The biodegradation of benzyl-containing quaternary ammonium compounds is a critical process for their removal from the environment. nih.gov Several bacterial species, particularly from the genus Pseudomonas, have been identified as capable of degrading these compounds. nih.govacs.org

The initial and most crucial step in the aerobic biodegradation of BACs is the cleavage of the C-N bond, a process known as dealkylation. nih.gov This results in the formation of benzyldimethylamine (BDMA) and a long-chain alkyl group. nih.gov This initial transformation significantly reduces the toxicity of the compound. nih.gov Subsequent degradation of BDMA can proceed through demethylation to form benzylmethylamine and benzylamine (B48309), followed by deamination to produce benzaldehyde (B42025). researchgate.netnih.gov Benzaldehyde is then converted to benzoic acid, which can be further mineralized. researchgate.netnih.gov

Recent research has also identified alternative degradation pathways in microbial biofilms, such as ω-oxidation followed by either β-oxidation or α-oxidation and then β-oxidation. au.dkau.dk These pathways lead to the formation of various carboxylated intermediates. au.dkau.dk The complexity of the microbial community can influence the specific degradation pathways that occur. au.dk

Table 3: Key Steps in the Biodegradation of Benzyl-Containing Quaternary Ammonium Compounds
StepDescriptionKey IntermediatesReference
DealkylationCleavage of the Calkyl-N bond.Benzyldimethylamine (BDMA), Alkanals nih.govresearchgate.net
DemethylationSequential removal of methyl groups from the nitrogen atom.Benzylmethylamine, Benzylamine researchgate.netnih.gov
DeaminationRemoval of the amino group.Benzaldehyde researchgate.netnih.gov
OxidationConversion of benzaldehyde to benzoic acid, which enters central metabolic pathways.Benzoic Acid researchgate.netnih.gov
ω-oxidation PathwaysOxidation at the terminal methyl group of the alkyl chain, followed by further oxidation.Carboxylated intermediates au.dkau.dk

Photodegradation Studies in Aqueous and Atmospheric Environments

Photodegradation is another potential pathway for the transformation of quaternary ammonium compounds in the environment, although its significance can vary. In aqueous environments, the photochemical fate of QACs is largely driven by indirect photolysis, particularly reactions with hydroxyl radicals (•OH). rsc.orgresearchgate.netrsc.orgdntb.gov.ua Direct photolysis, where the molecule itself absorbs sunlight and degrades, is generally slow or insignificant for most QACs, with the exception of some like benzethonium. rsc.orgrsc.org

Regarding atmospheric environments, the presence of QACs is less studied due to their generally low volatility. acs.orgacs.org However, some volatile organic compounds (VOCs) can be emitted from the use of QAC-based disinfectants. rsc.org The atmospheric degradation of these related VOCs would likely proceed through reactions with atmospheric oxidants such as hydroxyl radicals, ozone, and nitrate (B79036) radicals, similar to other VOCs. researchgate.net

Table 4: Photodegradation Characteristics of Quaternary Ammonium Compounds
EnvironmentPrimary MechanismKey FindingsReference
AqueousIndirect photolysis (reaction with hydroxyl radicals)Direct photolysis is generally slow. Half-lives can range from 12 to 94 days, indicating a slow degradation process. nih.govrsc.orgrsc.org
AtmosphericReaction with atmospheric oxidants (e.g., •OH) for any volatilized components.QACs have low volatility, but associated VOCs from products can be emitted and undergo atmospheric degradation. rsc.orgresearchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Practices

The traditional synthesis of QACs often involves alkyl halides and tertiary amines, which can present environmental and safety concerns. bohrium.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

Key Research Thrusts:

Atom-Efficient Reactions: Development of synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. This includes exploring catalytic routes that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the tripropylamine (B89841) and benzyl (B1604629) moieties of the compound. This aligns with the broader shift in the chemical industry towards a circular economy. wiley.com

Alternative Solvents: The use of ionic liquids or solvent-free conditions for the synthesis of QACs is a promising area of research. rsc.org These approaches can reduce the environmental impact associated with volatile organic compounds (VOCs).

Degradable QACs: Designing QACs with built-in cleavable linkages, such as ester or amide bonds, would allow them to break down into less harmful substances after their intended use, addressing concerns about their persistence in the environment.

A comparative look at traditional versus emerging sustainable synthetic routes highlights the potential for significant environmental benefits.

ParameterTraditional SynthesisSustainable Synthesis
Starting MaterialsPetroleum-basedBio-based, renewable
SolventsVolatile Organic Compounds (VOCs)Ionic liquids, supercritical fluids, solvent-free
ByproductsOften stoichiometric, potentially hazardousMinimized, less toxic
Energy ConsumptionOften high temperature and pressureLower energy, use of alternative energy sources (e.g., microwave, ultrasound)

Advanced Catalytic Systems and Applications

Benzenemethanaminium, N,N,N-tripropyl-, as a quaternary ammonium (B1175870) salt, has significant potential as a phase-transfer catalyst (PTC). wisdomlib.orgnbinno.com PTCs are crucial in facilitating reactions between reactants in immiscible phases, a common challenge in organic synthesis. wisdomlib.orgresearchgate.net Future research in this area is aimed at enhancing catalytic efficiency, selectivity, and recyclability.

Areas of Investigation:

Asymmetric Catalysis: The development of chiral variants of benzyltripropylammonium salts for use in asymmetric synthesis is a key area of interest. These catalysts could enable the stereoselective synthesis of pharmaceuticals and other fine chemicals.

Supported Catalysis: Immobilizing Benzenemethanaminium, N,N,N-tripropyl- onto solid supports, such as polymers or silica (B1680970), can facilitate catalyst recovery and reuse, making processes more economically viable and sustainable. nih.gov

Expanded Reaction Scope: Exploring the application of this catalyst in a wider range of organic transformations, including C-C bond formation, oxidations, and reductions. researchgate.net

Mechanistic Studies: Detailed kinetic and computational studies to better understand the mechanism of catalysis will enable the rational design of more efficient and selective catalysts. unina.it

The performance of benzyl-substituted quaternary ammonium salts as phase-transfer catalysts is influenced by the nature of the alkyl groups.

CatalystRelative Reaction Rate (Illustrative)Key Characteristics
Benzyltriethylammonium Chloride1.0Commonly used, good balance of solubility and activity. researchgate.net
Benzenemethanaminium, N,N,N-tripropyl-Potentially higherIncreased lipophilicity of propyl groups may enhance transfer to the organic phase.
Benzyltributylammonium ChlorideVariable, can be higherFurther increased lipophilicity can improve performance in certain reactions. nbinno.com

Development of Next-Generation Materials

The unique properties of Benzenemethanaminium, N,N,N-tripropyl-, such as its ionic nature and thermal stability, make it a valuable building block for the creation of advanced materials. hiyka.comresearchgate.net

Emerging Applications in Materials Science:

Ionic Liquids: As an ionic liquid, this compound can be used as a green solvent in various chemical processes, including polymer synthesis and nanomaterial fabrication. hiyka.comrsc.org Its tunable properties allow for the design of task-specific ionic liquids.

Polymer Modifiers: Incorporation of Benzenemethanaminium, N,N,N-tripropyl- into polymer matrices can enhance their properties. For example, it can act as an antistatic agent, a compatibilizer in polymer blends, or a precursor for creating antimicrobial surfaces.

Electrolytes: Quaternary ammonium-based ionic liquids are being investigated for use in batteries and other electrochemical devices due to their high ionic conductivity and wide electrochemical windows. hiyka.com

Functionalized Nanomaterials: The compound can be used to functionalize the surface of nanoparticles, improving their dispersibility in various media and imparting new functionalities.

Integration with Machine Learning and AI for Chemical Discovery and Prediction

The vast chemical space of quaternary ammonium compounds presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI) to accelerate discovery and optimization. wiley.commdpi.com

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties and catalytic activity of novel QACs, including derivatives of Benzenemethanaminium, N,N,N-tripropyl-. aitenea.commdpi.commdpi.com This can significantly reduce the need for extensive experimental screening.

De Novo Design: Generative AI models can design new QAC structures with desired properties, such as enhanced catalytic performance or improved biodegradability. aitenea.com

Reaction Optimization: Machine learning can be used to optimize reaction conditions for the synthesis of Benzenemethanaminium, N,N,N-tripropyl-, leading to higher yields and reduced costs. mdpi.comelsevier.com

Sustainable Synthesis Planning: AI tools can assist in the design of sustainable synthetic routes by considering factors such as atom economy, energy consumption, and the environmental impact of reagents and solvents. bohrium.comwiley.comelsevier.com

The application of machine learning in catalysis is a rapidly growing field with the potential to revolutionize catalyst design.

AI/ML ApplicationObjectivePotential Impact on Benzenemethanaminium, N,N,N-tripropyl- Research
Quantitative Structure-Activity Relationship (QSAR)Predicting catalytic activity based on molecular structure.Rapid screening of novel derivatives for enhanced catalytic performance.
Generative Adversarial Networks (GANs)Designing novel QACs with optimized properties.Discovery of next-generation catalysts and materials based on the benzyltripropylammonium scaffold.
Bayesian OptimizationEfficiently optimizing reaction conditions.Faster development of high-yield, cost-effective synthetic routes.
Natural Language Processing (NLP)Extracting information from scientific literature.Accelerated knowledge discovery and hypothesis generation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.